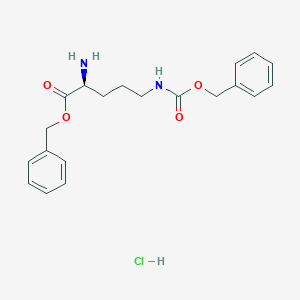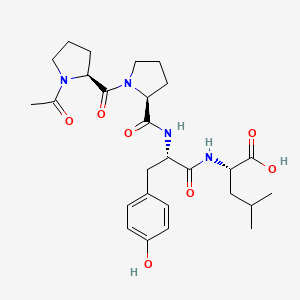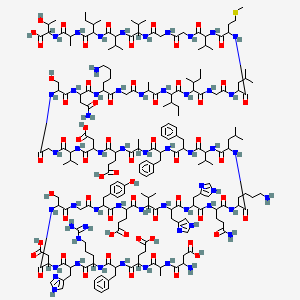
Z-D-Glu-OH
概要
説明
Z-D-Glu-OH is a derivative of glutamic acid . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Z-D-Glu-OH is 281.26 . Its molecular formula is C13H15NO6 .Physical And Chemical Properties Analysis
Z-D-Glu-OH is a solid substance with a white to off-white color . It has a molecular weight of 281.26 and a molecular formula of C13H15NO6 . It is stable under normal temperatures and pressures .科学的研究の応用
- For example, Z-D-Glu-OH might inhibit proteases involved in cancer progression or viral infections .
- Dispersion interactions play a crucial role in stabilizing different conformations of Z-D-Glu-OH and related peptides .
- Investigating GA isozymes (GLS and GLS2) sheds light on their roles in cancer. GLS correlates with tumor growth, while GLS2 may have opposing effects .
Enzyme Inhibition Studies
Dispersion Interactions and Conformational Analysis
Glutaminase Isozymes (GLS and GLS2) Research
Safety and Hazards
Z-D-Glu-OH should be handled with care to avoid dust formation. It is recommended to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Target of Action
Z-D-Glu-OH, also known as N-Cbz-D-glutamic acid, is a derivative of D-Glutamic acid . D-Glutamic acid is an unnatural isomer of L-Glutamic acid and is found in the bacterial cell wall peptidoglycan of both gram-positive and gram-negative bacteria .
Mode of Action
It is known that d-glu, a component of the peptidoglycan cell wall in bacteria, is produced by a plp-independent glutamate racemase . This suggests that Z-D-Glu-OH may interact with its targets in a similar manner.
Biochemical Pathways
Z-D-Glu-OH likely affects the glutamine metabolic pathway . Glutamine metabolism plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . It is also involved in the assembly of important cellular building blocks, including nucleotides and amino acids .
Pharmacokinetics
It is known that amino acids and their derivatives influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These properties may impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Z-D-Glu-OH.
Result of Action
Given its role in glutamine metabolism, it is likely that z-d-glu-oh influences a range of cellular processes, including energy production, redox homeostasis, synthesis of metabolites that drive the tca cycle, generation of antioxidants to eliminate reactive oxygen species (ros), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
特性
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFCXMDXBIEMQG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Glu-OH | |
CAS RN |
63648-73-7 | |
| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chirality of Z-D-Glu-OH influence the properties of the resulting polyamide?
A1: The chirality of Z-D-Glu-OH plays a crucial role in dictating the three-dimensional structure and functionality of the synthesized polyamide. When polymerized with 4,4′-diaminodiphenylmethane (DADPM), Z-D-Glu-OH leads to the formation of a polymer with inherent chirality in its backbone []. This chirality manifests as a helical structure, confirmed by circular dichroism studies []. This helical conformation, directly stemming from the use of Z-D-Glu-OH, is crucial for the polyamide's ability to selectively transport enantiomers, demonstrating its potential for optical resolution applications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







